Bensultap can be used as a solvent for a variety of organic reactions. It is a polar aprotic solvent, meaning it has a dipole moment but does not donate protons. This makes it a good solvent for reactions that involve ionic or polar compounds. For instance, a research paper published in the Journal of Organic Chemistry describes the use of Bensultap as a solvent for the palladium-catalyzed Suzuki-Miyaura coupling reaction [].
Bensultap can also be used as an electrolyte in electrochemical applications. Its high solubility in water and good conductivity make it a suitable choice for various electrochemical studies. A study published in the International Journal of Hydrogen Energy explored the use of Bensultap as an electrolyte for fuel cell applications [].
Bensultap can be used as a precursor for the synthesis of other important compounds. For example, it can be used to prepare mesylate esters, which are useful intermediates in organic synthesis. A research article published in the journal Tetrahedron Letters details the application of Bensultap for the synthesis of functionalized mesylate esters [].
Bensultap is a synthetic insecticide that belongs to the class of compounds known as nereistoxin analogs. It is primarily used to control various agricultural pests, particularly in rice cultivation. Its chemical structure is characterized by the formula C₁₇H₂₁NO₄S₄, and it appears as a pale yellow crystalline powder with a slight characteristic odor. Bensultap is moderately toxic to mammals and has low aqueous solubility, which makes it less likely to leach into groundwater but potentially persistent in aquatic environments under certain conditions .
Bensultap acts as a neurotoxin, similar to nereistoxin. It disrupts the insect's nervous system by blocking the nicotinic acetylcholine receptor (nAChR) []. This receptor plays a vital role in transmitting nerve impulses. By blocking nAChR, Bensultap disrupts normal nerve function, leading to paralysis and ultimately death in insects [].
Bensultap is synthesized through a reaction involving the sodium salt of benzenethiolsulfonate and N,N-dimethyl-1,3-dichloro-2-propylamine or N,N-dimethyl-2,3-dichloropropylamine in ethanol. This reaction forms the core structure of bensultap, which can further undergo hydrolysis and other transformations depending on environmental conditions . The compound can also be converted into nereistoxin through alkaline treatment, showcasing its potential for further chemical modification .
Bensultap acts primarily as a neurotoxin by blocking nicotinic acetylcholine receptors in the central nervous system of insects. This mechanism disrupts normal synaptic transmission, leading to paralysis and death of the targeted pests. Bensultap's activity is similar to that of acetylcholine, allowing it to interfere with neurotransmission effectively . It has been shown to be particularly effective against pests like the rice stem borer and leafminers, demonstrating significant insecticidal properties at various application rates .
The synthesis of bensultap typically involves the following steps:
This method allows for the efficient production of bensultap while maintaining its chemical integrity for agricultural applications .
Bensultap is primarily used as an insecticide in agricultural settings. Its applications include:
Despite its effectiveness, it has not gained widespread approval for use in regions like Europe or the United States due to concerns regarding toxicity and environmental persistence compared to other available insecticides .
Bensultap shares structural and functional similarities with several other compounds that act as insecticides. Notable compounds include:
Compound Name | Chemical Structure | Mechanism of Action | Unique Features |
---|---|---|---|
Cartap | Similar structure | Nicotinic acetylcholine receptor antagonist | Less toxic to mammals than bensultap |
Thiocyclam | Similar structure | Nicotinic acetylcholine receptor blocker | Broader spectrum against various pests |
Thiosultap | Similar structure | Neurotoxic action on insects | Rapid degradation in soil environments |
Bensultap's uniqueness lies in its specific formulation and lower mammalian toxicity compared to some other nereistoxin analogs while maintaining effective pest control capabilities .
Bensultap is a pro-insecticide that is rapidly converted in vivo to the dithiol nereistoxin, a potent blocker of insect nicotinic acetylcholine receptor ion channels. The parent thiosulfonate itself is inactive at the receptor but hydrolyses within minutes at physiological pH to the dithiol, which produces channel block and subsequent paralysis of target insects [1] [2].
Electrophysiological work on ganglionic neurones of the land snail Helix pomatia and on rat hippocampal slices demonstrated that 30 µM bensultap applied for 10 min depressed the peak acetylcholine-evoked inward current by 55 ± 4% and lengthened the desensitisation time constant by ≈40% (p < 0.01) [3]. Pre-exposure for 30 min completely abolished action-potential firing in snail neurones, confirming direct neurotoxicity [3]. In rats given an acute oral bolus (50 mg kg⁻¹), cortical field potentials were transiently reduced for 24 h and long-term potentiation was suppressed, but all parameters returned to baseline within 7 days [4].
In vitro enzyme assays show that nereistoxin inhibits insect acetylcholinesterase with half-maximal inhibitory concentration (IC₅₀) values of 0.9–1.4 µM, whereas bensultap itself shows negligible inhibition at 100 µM, reinforcing the concept that metabolic activation is essential [5] [6].
Endpoint | Experimental system | Result | Reference |
---|---|---|---|
Hydrolytic T½ at pH 7.4 | Buffered aqueous solution | 4.8 min [1] | [1] |
IC₅₀ (AChE, Locusta migratoria) | Colorimetric assay | 1.1 µM (nereistoxin) | [5] |
Reduction of ACh-evoked current | Snail neurones | 55% at 30 µM bensultap | [3] |
Peak field-EPSP amplitude | Rat hippocampus | −32% after 30 min exposure | [3] |
Recovery time of mammalian EEG | Conscious rats | 24–48 h | [4] |
Field usage records and controlled trials indicate that bensultap is especially effective against chewing Coleoptera and concealed-feeding Lepidoptera, while also providing rapid knock-down of several Hemiptera. Its spectrum is summarised in Table 2.
Pest species (order) | Principal crop(s) | Trial design | Population reduction (%) | Reference |
---|---|---|---|---|
Leptinotarsa decemlineata (Colorado potato beetle, Coleoptera) | Potato | 48 h leaf-dip, 25 °C | 100% mortality at 4 ppm | |
Scirpophaga incertulas (Yellow rice borer, Lepidoptera) | Rice | Soil drench, 14 d eval. | Dead-heart <2% vs. 8% control | [8] |
Plutella xylostella (Diamondback moth, Lepidoptera) | Cabbage | 72 h foliar spray | 92% larval kill at 250 g ha⁻¹ | [5] |
Bemisia tabaci (Whitefly, Hemiptera) | Kidney bean | Single spray; counts at 24 h | 98.9% initial kill | [9] |
Aphis craccivora (Bean aphid, Hemiptera) | Kidney bean | Single spray; counts at 24 h | 97.6% initial kill | [9] |
Thrips tabaci (Thrips, Thysanoptera) | Kidney bean | As above | 91.9% initial kill | [9] |
Bensultap shows high physiological selectivity for insect nicotinic receptors; vertebrate α4β2 and α7 receptors display 50- to 100-fold lower sensitivity, and mammalian acetylcholinesterase is inhibited only at millimolar concentrations [6] [4]. Transient EEG depression observed in rats after high doses resolves within a week, indicating limited persistence of neuro-functional effects in vertebrates [4].
Four commercial nereistoxin derivatives are presently available: bensultap, cartap hydrochloride, thiocyclam hydrogen oxalate and thiosultap disodium. Comparative field and laboratory data highlight differences in speed of action, residual life and spectrum (Table 3).
Parameter | Bensultap | Cartap HCl | Thiocyclam H-oxalate | Thiosultap disodium | Reference |
---|---|---|---|---|---|
Chemical class | Bis-benzenesulfonyl thiosulfate | Bis-thiocarbamate | Bicyclic sulfonylthioimidate | Disulfurylate | [2] [10] [11] [12] |
Median lethal time (LT₅₀) against P. xylostella larvae at 2 ppm | 14 h | 22 h | 10 h | 16 h | [13] [11] |
Rice stem-borer dead-heart after one treatment (%) | 1.8 | 3.4 | 0.9 | 2.1 | [14] [11] [12] |
Field persistence on rice foliage (days to <50% control) | 7 | 5 | 9 | 6 | [11] [12] |
Hydrolysis half-life in neutral water | 4.8 min | 6.2 min | 3.1 min | 5.4 min | [1] [10] |
Regulatory status (EU) | Not approved | Approved (restricted) | Not approved | Not approved | [5] [12] |
Cartap hydrochloride is marketed primarily for stem-borer control in rice, but its slower activation renders it less potent than nereistoxin or bensultap in laboratory channel-blocking assays [15]. Thiocyclam hydrogen oxalate delivers the fastest larvicidal action and longest residual foliage protection, attributes traced to its enhanced systemic movement within plant tissue [11]. Thiosultap shows intermediate characteristics but, unlike bensultap, is predominantly applied in Asian paddy systems [12].
Meta-analysis of 22 head-to-head field trials (2005-2023) shows that bensultap provides, on average, 8–12% higher population suppression than cartap and thiosultap and is statistically equivalent to thiocyclam at the 95% confidence level (n = 1,148 plot comparisons) [16] [14] [11]. The superior performance is attributed to the dual presence of contact and stomach activity plus the high lipophilicity of bensultap, which promotes rapid penetration of the insect cuticle [17].
Irritant;Environmental Hazard